1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid
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Overview
Description
1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a piperidine ring attached to a propyl chain, which is further linked to a dichloro-methylphenoxy group. The addition of oxalic acid enhances its stability and solubility, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid involves several steps:
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Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 3-(2,6-Dichloro-4-methylphenoxy)-1-propanol, which is achieved through the reaction of 2,6-dichloro-4-methylphenol with 3-chloropropanol in the presence of a base.
- This intermediate is then reacted with piperidine under reflux conditions to form 1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine.
- Finally, the compound is treated with oxalic acid to obtain the desired product.
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Industrial Production Methods
- Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity.
- The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the dichloro groups, converting them to less chlorinated derivatives.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
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Major Products
- Oxidation of the methyl group yields carboxylic acids.
- Reduction of dichloro groups results in mono- or dechlorinated products.
- Substitution reactions lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid has diverse applications in scientific research:
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Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
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Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
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Medicine
- Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
- Evaluated for its efficacy in treating certain neurological disorders due to its interaction with neurotransmitter receptors.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the formulation of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid involves its interaction with specific molecular targets:
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Molecular Targets
- The compound binds to certain receptors in the central nervous system, modulating neurotransmitter release and uptake.
- It interacts with enzymes involved in inflammatory pathways, inhibiting their activity and reducing inflammation.
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Pathways Involved
- The compound affects the GABAergic and glutamatergic pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity.
- It also influences the arachidonic acid pathway, leading to decreased production of pro-inflammatory mediators.
Comparison with Similar Compounds
1-[3-(2,6-Dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid can be compared with other similar compounds:
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Similar Compounds
3-(2,6-Dichloro-4-methylphenoxy)-1-propanol: Shares a similar structure but lacks the piperidine ring and oxalic acid component.
1-(3-Chloropropyl)piperidine: Contains the piperidine ring and propyl chain but lacks the dichloro-methylphenoxy group.
2,6-Dichloro-4-methylphenol: A precursor in the synthesis of the compound, containing the dichloro-methylphenoxy moiety.
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Uniqueness
- The presence of both the piperidine ring and the dichloro-methylphenoxy group in this compound imparts unique chemical and biological properties.
- The addition of oxalic acid enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-10-13(16)15(14(17)11-12)19-9-5-8-18-6-3-2-4-7-18;3-1(4)2(5)6/h10-11H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNQTDVQNYXQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCN2CCCCC2)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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